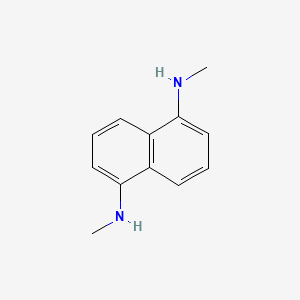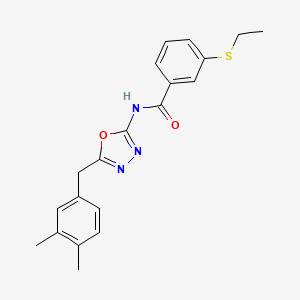
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide” is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide” typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the benzamide moiety through the reaction of the oxadiazole derivative with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxadiazole ring or the benzamide moiety, potentially leading to ring-opening or amine formation.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction might produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, “N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties. Researchers could investigate its potential as a therapeutic agent or as a probe for studying biological processes.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or adhesives. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of “N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide” would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)benzamide
- N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(propylthio)benzamide
- N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(butylthio)benzamide
Uniqueness
The uniqueness of “N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)benzamide” lies in its specific substitution pattern and the presence of both the oxadiazole and benzamide moieties. This combination of structural features may confer unique reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
1171892-43-5 |
|---|---|
Molecular Formula |
C20H21N3O2S |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide |
InChI |
InChI=1S/C20H21N3O2S/c1-4-26-17-7-5-6-16(12-17)19(24)21-20-23-22-18(25-20)11-15-9-8-13(2)14(3)10-15/h5-10,12H,4,11H2,1-3H3,(H,21,23,24) |
InChI Key |
GMMWQYNHUDNRLE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)CC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131560.png)


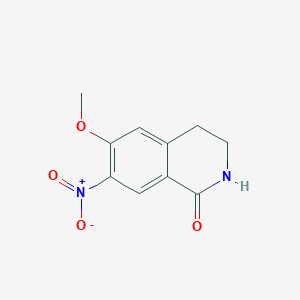
![3-(Dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14131603.png)
![Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14131616.png)
![2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14131618.png)

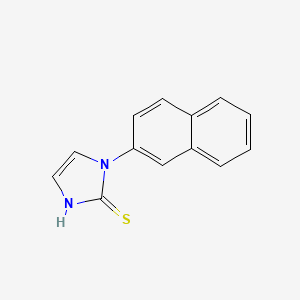
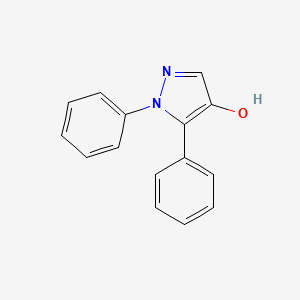
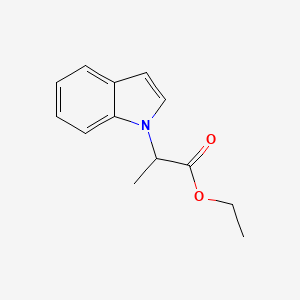
![2-[2-(1-phenylpiperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B14131643.png)
